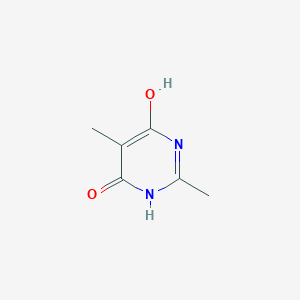

2,5-Dimethylpyrimidine-4,6-diol

説明

2,5-Dimethylpyrimidine-4,6-diol is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.

準備方法

The synthesis of 2,5-Dimethylpyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.

化学反応の分析

2,5-Dimethylpyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The hydroxyl groups at the 4 and 6 positions can be substituted with other functional groups using appropriate reagents and conditions.

科学的研究の応用

2,5-Dimethylpyrimidine-4,6-diol has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of various industrial chemicals and materials

作用機序

The mechanism of action of 2,5-Dimethylpyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. As a hydroxypyrimidine, it can interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

2,5-Dimethylpyrimidine-4,6-diol can be compared with other similar compounds such as:

2,5-Diaminopyrimidin-4,6-diol: This compound has amino groups instead of methyl groups at the 2 and 5 positions.

4,6-Dihydroxy-2-methylpyrimidine: This compound has a single methyl group at the 2 position and hydroxyl groups at the 4 and 6 positions.

生物活性

Overview

2,5-Dimethylpyrimidine-4,6-diol (chemical formula: C6H8N2O2) is an organic compound that has garnered attention for its potential biological activities. This compound is classified as a hydroxypyrimidine and is involved in various biochemical processes, particularly in proteomics and cellular signaling pathways. Its interactions with enzymes and receptors suggest significant implications for therapeutic applications.

Target Interactions

this compound interacts with several biological targets, including:

- Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme can affect folate metabolism, which is crucial in DNA synthesis and repair.

- Cyclin-dependent Kinases (CDKs) : These are essential for cell cycle regulation and may be influenced by this compound.

- GPR84 : This medium-chain fatty acid-sensing receptor is expressed in immune cells, and its interaction with the compound can enhance cytokine secretion and chemotaxis, thus playing a role in inflammatory responses.

Biochemical Pathways

The compound has been reported to suppress nitric oxide (NO) production in immune cells, indicating its potential anti-inflammatory properties. The modulation of NO levels can significantly impact inflammatory diseases and immune responses .

Cellular Effects

This compound influences various cell types by modulating:

- Cell Signaling Pathways : The compound's ability to activate GPR84 leads to altered signaling cascades that affect cell function.

- Gene Expression : It may regulate the expression of genes involved in inflammation and immune responses.

- Cellular Metabolism : The compound's interactions with metabolic enzymes suggest a role in maintaining cellular homeostasis.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

- Lower Doses : May exhibit beneficial effects such as enhanced immune responses.

- Higher Doses : Could lead to toxicity or adverse effects; thus, determining optimal dosages is critical for therapeutic applications.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl groups at positions 4 and 6 | Inhibits NO production; interacts with GPR84 |

| 2,5-Diaminopyrimidin-4,6-diol | Amino groups at positions 2 and 5 | Similar anti-inflammatory potential |

| 4,6-Dihydroxy-2-methylpyrimidine | Single methyl group at position 2 | Different pharmacological profile |

Case Studies

-

Inhibition of Nitric Oxide Production

A study demonstrated that this compound inhibits NO production in mouse peritoneal cells. The results showed significant suppression of NO levels at varying concentrations, indicating its potential as an anti-inflammatory agent . -

Impact on Immune Cell Function

Research has indicated that this compound enhances cytokine secretion from immune cells via GPR84 activation. This suggests a role in modulating immune responses during inflammation.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest that it is stable at room temperature and can be effectively utilized in laboratory settings for extended periods without significant degradation.

特性

IUPAC Name |

4-hydroxy-2,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDSMEIYCNSPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285008 | |

| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-74-7 | |

| Record name | 1194-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。